3-{6-[(3-Methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine
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Overview
Description
3-{6-[(3-Methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine is a complex heterocyclic compound. It is synthesized by fusing multiple rings, including triazole, thiadiazole, and imidazopyridine.
Preparation Methods
The synthesis of 3-{6-[(3-Methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine involves several steps:
Formation of the Triazole Ring: This is typically achieved by cyclization of hydrazine derivatives with carboxylic acids or their derivatives under acidic conditions.
Formation of the Thiadiazole Ring: This involves the reaction of thiosemicarbazides with carboxylic acids or their derivatives, often under oxidative conditions.
Fusion of Rings: The triazole and thiadiazole rings are fused together through cyclization reactions, often involving dehydrating agents.
Attachment of the Imidazopyridine Moiety: This is typically done through nucleophilic substitution reactions, where the imidazopyridine ring is introduced.
Industrial production methods often involve microwave-assisted synthesis to enhance reaction rates and yields .
Chemical Reactions Analysis
3-{6-[(3-Methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine undergoes various chemical reactions:
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different substituents can be introduced into the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield thiols or amines .
Scientific Research Applications
3-{6-[(3-Methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine has several scientific research applications:
Medicinal Chemistry: It has shown potential as an antimicrobial and antifungal agent.
Pharmacology: The compound is being studied for its potential as an enzyme inhibitor, particularly against urease and other pathogenic enzymes.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-{6-[(3-Methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar compounds include other triazolo-thiadiazole derivatives, such as:
- 3-(1-Benzimidazolylmethyl)-6-[(4-methoxyphenoxy)methyl]-[1,2,4]triazolo[1,3,4]thiadiazole .
- 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine derivatives .
Compared to these compounds, 3-{6-[(3-Methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine exhibits unique structural features and enhanced biological activity, making it a promising candidate for further research and development .
Properties
Molecular Formula |
C19H16N6O2S |
---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
6-[(3-methoxyphenoxy)methyl]-3-(2-methylimidazo[1,2-a]pyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C19H16N6O2S/c1-12-17(24-9-4-3-8-15(24)20-12)18-21-22-19-25(18)23-16(28-19)11-27-14-7-5-6-13(10-14)26-2/h3-10H,11H2,1-2H3 |
InChI Key |
RQJCANATTZWTHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C3=NN=C4N3N=C(S4)COC5=CC=CC(=C5)OC |
Origin of Product |
United States |
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